molecular formula C9H8N4 B11728374 6-(Pyrimidin-5-YL)pyridin-3-amine

6-(Pyrimidin-5-YL)pyridin-3-amine

Cat. No.: B11728374
M. Wt: 172.19 g/mol
InChI Key: RCHBEQRBAQAVOK-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-YL)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject for research in drug development and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-5-YL)pyridin-3-amine typically involves the formation of the pyridine and pyrimidine rings followed by their fusion. One common method includes the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-5-YL)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Pyrimidin-5-YL)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-YL)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrimidin-5-YL)pyridin-3-amine stands out due to its specific arrangement of the pyridine and pyrimidine rings, which may confer unique binding properties and biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyrimidin-5-ylpyridin-3-amine

InChI

InChI=1S/C9H8N4/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H,10H2

InChI Key

RCHBEQRBAQAVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=CN=CN=C2

Origin of Product

United States

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